1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride
Description
1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a halogenated imidazole derivative characterized by a chloromethyl group (-CH₂Cl) attached to the phenyl ring at the ortho position relative to the imidazole nitrogen. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. This compound is structurally related to antifungal azoles, where the chloromethyl group may influence bioactivity by modulating lipophilicity and interaction with biological targets . Its synthesis typically involves chlorination of precursor alcohols or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C10H10Cl2N2 |
|---|---|
Molecular Weight |
229.10 g/mol |
IUPAC Name |
1-[2-(chloromethyl)phenyl]imidazole;hydrochloride |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13;/h1-6,8H,7H2;1H |
InChI Key |
RLZWQOJDSPTFCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N2C=CN=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride typically involves the reaction of 2-(chloromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₀H₁₀ClN₂
- Molecular Weight : 229.11 g/mol
- Structure : The compound features an imidazole ring substituted with a chloromethyl group on the phenyl moiety, which contributes to its biological activity.
Antifungal Activity
Research indicates that imidazole derivatives, including 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride, exhibit significant antifungal properties. A study demonstrated that topical formulations containing imidazole compounds showed high efficacy against dermatophytosis in guinea pigs . The mechanism of action typically involves the inhibition of fungal cell membrane synthesis, making these compounds valuable in treating fungal infections.
Antibacterial Activity
The imidazole ring has been associated with various antibacterial activities. Studies have shown that derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways . The structural similarity of imidazoles to histidine allows them to effectively interact with bacterial proteins, enhancing their antibacterial potential.
Anticancer Properties
Imidazole derivatives have also been explored for their anticancer properties. Research has indicated that certain imidazole compounds can induce cytotoxicity in cancer cell lines through various mechanisms, including apoptosis and cell cycle arrest . For instance, compounds similar to 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride have shown promise in inhibiting colorectal cancer cells .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Position : The ortho-chloromethyl group in the target compound may sterically hinder interactions compared to para-substituted analogs like 2-(4-methoxyphenyl)-1H-imidazole HCl, which exhibits antioxidant activity due to electron-donating methoxy groups .
Salt Forms : Hydrochloride salts (e.g., 2-(Chloromethyl)-1-methyl-1H-imidazole HCl) generally exhibit higher aqueous solubility than free bases, critical for formulation .
Physicochemical Properties
- Melting Points: Chloromethyl derivatives generally exhibit higher melting points (e.g., 120°C for nitro-substituted analogs) compared to non-polar substituents .
- Molecular Weight : Variations in molecular weight (167–277 g/mol) correlate with substituent bulk, impacting bioavailability and diffusion kinetics .
Biological Activity
1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a chloromethyl group attached to an imidazole ring, which enhances its reactivity and biological properties. The presence of the chloromethyl group allows for electrophilic substitution reactions, while the imidazole ring contributes to various interactions with biological macromolecules.
The biological activity of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is primarily attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with amino acids in proteins, potentially inhibiting enzyme activity.
- Lipophilicity : The phenyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets.
- Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding, stabilizing interactions with molecular targets.
Antimicrobial Activity
Research has indicated that 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. In a study involving guinea pig models, topical formulations containing the compound showed high efficacy against dermatophyte infections. This positions it as a potential candidate for developing antifungal treatments .
Anticancer Potential
Recent investigations have focused on the anticancer properties of imidazole derivatives, including 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride. Preliminary data indicate that this compound may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have shown IC50 values in the micromolar range against various tumor cell lines .
Research Findings and Case Studies
A summary of key research findings related to the biological activity of 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride is presented in the table below:
Q & A
Basic: What are the key synthetic routes for 1-(2-(Chloromethyl)phenyl)-1H-imidazole hydrochloride?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves reacting 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole with aromatic carbonyl derivatives using tetrakis(dimethylamino)ethylene (TDAE) as a reductant. This approach generates intermediates that are subsequently hydrolyzed or deprotected to yield the target compound . Alternative routes employ chlorosulfonic acid for sulfonylation or sodium borohydride for selective reduction of nitro groups . Key considerations include inert atmospheres (to prevent oxidation) and temperature control (typically 60–120°C).
Basic: What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the imidazole ring substitution pattern and chloromethyl group placement. Look for characteristic shifts: imidazole protons (δ 7.0–8.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and CH₂Cl (δ ~4.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (C₁₀H₁₀Cl₂N₂) and fragmentation patterns.
- Elemental Analysis : Validate purity (>98%) by comparing calculated vs. observed C, H, N, and Cl percentages .
Advanced: How can reaction yields be optimized during synthesis?
- Catalyst Selection : TDAE enhances electron transfer in nitro-group reductions, improving yields by 20–30% compared to traditional Sn/HCl .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while THF minimizes side reactions in alkylation steps .
- Purification : Flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (ethanol/water) removes byproducts like unreacted chloromethyl precursors .
Advanced: What impurities are commonly observed, and how are they analyzed?
- 2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride : A hydrolysis byproduct detected via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
- Nitro-Containing Intermediates : Residual nitro groups from incomplete reduction are quantified using UV-Vis (λmax = 270 nm) .
- Metal Catalysts : ICP-MS identifies trace Pd or Sn contaminants (<10 ppm) from catalytic steps .
Advanced: How can biological activity be systematically evaluated?
- Antifungal Assays : Test against Candida albicans (MIC via broth microdilution; CLSI M27-A3 protocol). Evidence suggests activity correlates with the chloromethyl group’s electrophilicity .
- Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity (IC₅₀ > 50 µM is desirable) .
- SAR Studies : Modify the imidazole ring (e.g., substituents at N1 or C2) to explore potency trends .
Advanced: How should conflicting data on biological activity be resolved?
Discrepancies in MIC values (e.g., 2–8 µg/mL vs. 16–32 µg/mL) may arise from:
- Strain Variability : Use standardized strains (ATCC) and replicate across labs.
- Solubility Differences : Pre-solubilize in DMSO (≤1% v/v) to avoid aggregation artifacts .
- Metabolic Interference : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess bioactivation pathways .
Advanced: What computational tools aid in retrosynthetic planning?
- AI-Powered Synthesis Tools : Leverage databases like Reaxys or Pistachio to predict feasible routes. For example, retrosynthetic analysis may prioritize TDAE-mediated reductions over costlier Pd-catalyzed couplings .
- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to optimize reaction barriers for chloromethylation .
Basic: What are the stability and storage requirements?
- Stability : Hydrolyzes in aqueous media (t₁/₂ = 24 h at pH 7.4). Store under argon at –20°C in amber vials to prevent photodegradation .
- Handling : Use PPE (gloves, goggles) due to irritancy. Neutralize spills with 5% NaHCO₃ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
